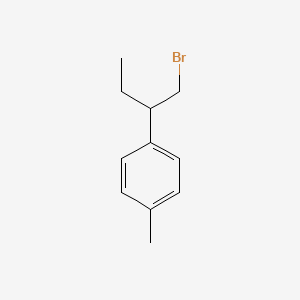
1-(1-Bromobutan-2-yl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromobutan-2-yl)-4-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a brominated derivative of butylbenzene, featuring a bromine atom attached to the second carbon of the butyl chain and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromobutan-2-yl)-4-methylbenzene typically involves the bromination of 4-methylbutylbenzene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or recrystallization.
化学反応の分析
Types of Reactions
1-(1-Bromobutan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products like 1-(1-Hydroxybutan-2-yl)-4-methylbenzene, 1-(1-Cyanobutan-2-yl)-4-methylbenzene, or 1-(1-Aminobutan-2-yl)-4-methylbenzene.
Elimination Reactions: Alkenes such as 1-(But-1-en-2-yl)-4-methylbenzene.
Oxidation: Products like 4-methylbenzoic acid or 4-methylbenzaldehyde.
科学的研究の応用
1-(1-Bromobutan-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Bromobutan-2-yl)-4-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1-(1-Bromobutan-2-yl)benzene: Lacks the methyl group on the benzene ring.
1-(1-Bromobutan-2-yl)-2-methylbenzene: The methyl group is positioned differently on the benzene ring.
1-(1-Bromobutan-2-yl)-3-methylbenzene: Another positional isomer with the methyl group on the third carbon of the benzene ring.
Uniqueness
1-(1-Bromobutan-2-yl)-4-methylbenzene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers.
特性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC名 |
1-(1-bromobutan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3 |
InChIキー |
BXCSMIYUMZQROK-UHFFFAOYSA-N |
正規SMILES |
CCC(CBr)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)

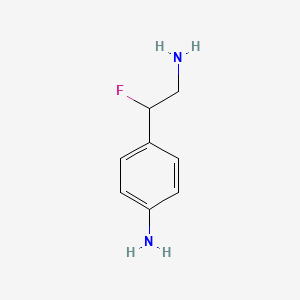
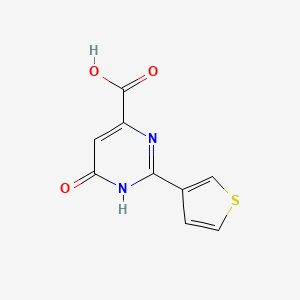

![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
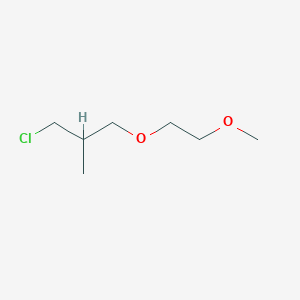
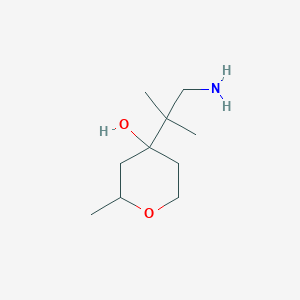

![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
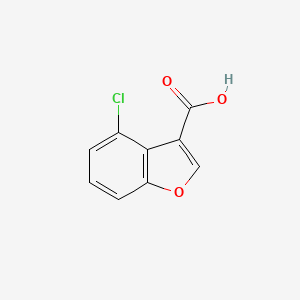
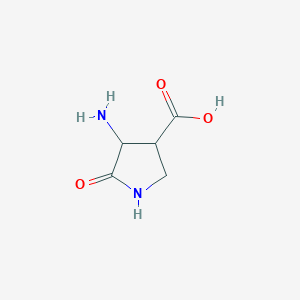
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
